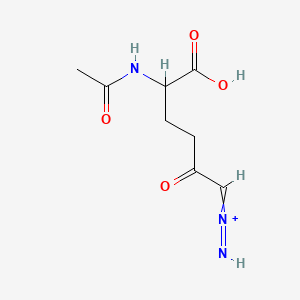

(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 双氮霉素可以通过 6-重氮-5-氧代-L-正亮氨酸与各种前体的反应合成。 合成涉及使用重氮前体,如咪唑四嗪和亚硝胺 . 反应条件通常包括 pH 依赖的形成过程,其中化合物以 pH 依赖的方式形成 .

工业生产方法: 双氮霉素的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括使用特定催化剂和受控环境以促进化合物的形成 .

化学反应分析

反应类型: 双氮霉素经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其治疗特性至关重要 .

常见试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠和氢化铝锂经常使用。

取代: 卤化反应通常在受控条件下使用氯或溴等试剂.

科学研究应用

双氮霉素具有广泛的科学研究应用:

化学: 用作研究重氮化合物及其反应性的模型化合物.

生物学: 研究它在抑制谷氨酰胺合成中的作用,谷氨酰胺合成对于细胞代谢至关重要.

医学: 用作治疗各种类型癌症的化疗剂.

工业: 用于开发新药和治疗剂.

作用机制

双氮霉素通过抑制谷氨酰胺的合成发挥作用,谷氨酰胺是细胞生长和增殖必不可少的氨基酸。 它靶向谷氨酰胺合成酶,从而阻断谷氨酸转化为谷氨酰胺 . 这种抑制导致癌细胞中谷氨酰胺水平的消耗,最终导致细胞死亡 .

类似化合物:

6-重氮-5-氧代-L-正亮氨酸(DON): 另一种具有类似抗肿瘤特性的谷氨酰胺拮抗剂.

氮霉素: L-谷氨酰胺的拮抗剂,用作免疫抑制剂.

双氮霉素的独特性: 双氮霉素的独特之处在于它靶向谷氨酰胺合成酶的特定作用机制及其在各种反应条件下形成稳定衍生物的能力 . 这种稳定性和特异性使其成为癌症治疗和研究中宝贵的化合物 .

相似化合物的比较

6-diazo-5-oxo-l-norleucine (DON): Another glutamine antagonist with similar antitumor properties.

Azotomycin: An antagonist of L-glutamine, used as an immunosuppressant.

Uniqueness of Duazomycin: Duazomycin is unique due to its specific mechanism of action targeting glutamine synthetase and its ability to form stable derivatives under various reaction conditions . This stability and specificity make it a valuable compound in cancer therapy and research .

生物活性

(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium, commonly referred to as Eritadenine, is a compound that has garnered attention for its significant biological activities, particularly in the context of lipid metabolism and cholesterol regulation. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Eritadenine has the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol. Its structure features an acetamido group and a carboxylic acid, which are pivotal for its biological functions.

Eritadenine primarily acts as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) , an enzyme crucial in methylation processes. By inhibiting this enzyme, Eritadenine influences various biochemical pathways related to lipid metabolism:

- Inhibition of Adenosylhomocysteinase : This leads to alterations in lipid profiles by affecting phosphatidylethanolamine (PE) concentrations in liver microsomes.

- Impact on Lipid Metabolism : Eritadenine reduces cholesterol levels in major plasma lipoproteins, including high-density lipoprotein (HDL) and very low-density lipoprotein (VLDL) .

Biological Effects

The biological effects of Eritadenine are multifaceted:

- Cholesterol Regulation : Studies have shown that Eritadenine significantly lowers cholesterol levels in animal models. This effect is attributed to its ability to alter the fatty acid composition in plasma phosphatidylcholine (PC), increasing linoleic acid proportions regardless of dietary fat sources .

- Cellular Effects : Eritadenine affects various cellular processes, such as influencing adenylate cyclase activity in rat fat cells, which can enhance cyclic AMP accumulation and promote lipolysis .

Table 1: Summary of Key Findings on Eritadenine's Biological Activity

| Study Focus | Key Findings |

|---|---|

| Cholesterol-Lowering Effects | Significant reduction in plasma cholesterol levels in animal models . |

| Lipid Metabolism | Increased liver microsomal PE concentration; altered fatty acid profiles . |

| Enzyme Inhibition | Inhibition of SAHH leads to reduced methylation and changes in lipid profiles . |

| Dietary Influence | Dietary fat type does not significantly alter the effect on Δ6-desaturase activity . |

Case Studies

Several case studies have explored the effects of Eritadenine on health outcomes:

- Animal Model Studies : Research conducted on rats demonstrated that dietary supplementation with Eritadenine led to significant changes in lipid metabolism, including decreased activity of fatty acid desaturases, which are enzymes involved in fatty acid synthesis .

- Clinical Observations : In clinical settings, patients consuming shiitake mushrooms (a natural source of Eritadenine) showed improved lipid profiles, suggesting potential therapeutic applications for hyperlipidemia .

- Longitudinal Studies : Long-term studies assessing the impact of Eritadenine on metabolic syndrome indicators revealed promising results, indicating its role in managing cholesterol levels and improving overall metabolic health .

属性

CAS 编号 |

2508-89-6 |

|---|---|

分子式 |

C8H11N3O4 |

分子量 |

213.19 g/mol |

IUPAC 名称 |

(2S)-2-acetamido-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 |

InChI 键 |

WBSWOKCKZUNHQV-ZETCQYMHSA-N |

SMILES |

CC(=O)NC(CCC(=O)C=[N+]=N)C(=O)O |

手性 SMILES |

CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |

规范 SMILES |

CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Duazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。